

Application of MPX-004 in Rat Hippocampal Slice Preparations: Application Notes and Protocols

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Compound of Interest		
Compound Name:	MPX-004	
Cat. No.:	B12396823	Get Quote

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Introduction

MPX-004 is a potent and selective negative allosteric modulator (NAM) of NMDA receptors containing the GluN2A subunit.[1][2][3][4] This selectivity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2A-containing NMDA receptors in synaptic transmission and plasticity.[1][2][3] This document provides detailed application notes and protocols for the use of MPX-004 in rat hippocampal slice preparations, based on established research.

MPX-004, with the chemical name 5-(((3-chloro-4-fluorophenyl)sulfonamido)methyl)-N-((2-methylthiazol-5-yl)methyl)pyrazine-2-carboxamide, offers a significant advantage over less selective NMDA receptor antagonists, allowing for the specific dissection of GluN2A-mediated currents.[1][3] In rat hippocampal slices, MPX-004 has been shown to cause a concentration-dependent reduction of NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs).[1][3][4]

Mechanism of Action

MPX-004 acts as a negative allosteric modulator at the GluN2A subunit of the NMDA receptor. [5] Its mechanism is thought to be similar to that of TCN-201, involving the modulation of the



glycine binding site on the GluN1 subunit, thereby functionally antagonizing receptor activation. [1][3][6] This allosteric modulation allows for a fine-tuned inhibition of a specific subset of NMDA receptors.

Data Presentation

Table 1: In Vitro Potency and Efficacy of MPX-004

Parameter	Cell/Tissue Type	Value	Reference
IC50 (GluN2A inhibition)	HEK cells	79 nM	[1][2][3][4]
IC50 (GluN2A inhibition)	Xenopus oocytes (human GluN1/GluN2A)	198 nM	[4]
Maximal Inhibition (NMDA-mediated fEPSP)	Rat Hippocampal Slices (CA1)	~60%	[1][3][7]
IC50 (fEPSP inhibition)	Rat Hippocampal Slices (CA1)	3.4 μΜ	[1]
Inhibition of whole-cell NMDA current	Rat Cortical Pyramidal Neurons	~30%	[1][3][7]

Table 2: Selectivity of MPX-004



Receptor Subunit	Effect	Note	Reference
GluN2B	No inhibitory effect at concentrations that completely inhibit GluN2A	Highly selective for GluN2A over GluN2B.	[1][2][3][4]
GluN2D	No inhibitory effect at concentrations that completely inhibit GluN2A	Highly selective for GluN2A over GluN2D.	[1][2][3]
AMPA Receptors	No effect on AMPA receptor-mediated synaptic currents	Tested at 50 μM.	[1][3][7]

Experimental Protocols

Protocol 1: Preparation of Acute Rat Hippocampal Slices

This protocol is standard for preparing viable hippocampal slices for electrophysiological recordings.

Materials:

- Sprague-Dawley rats (3-4 weeks old)
- Ice-cold cutting solution (e.g., sucrose-based artificial cerebrospinal fluid aCSF)
- Standard aCSF for incubation and recording
- Vibrating microtome (vibratome)
- Incubation chamber
- Dissection tools

Procedure:



- Anesthetize the rat according to approved animal care protocols.
- Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold cutting solution.
- Isolate the hippocampus.
- Section the hippocampus into 300-400 μm thick transverse slices using a vibratome in icecold cutting solution.
- Transfer the slices to an incubation chamber containing standard aCSF saturated with 95%
 O₂ / 5% CO₂ at 32-34°C for at least 30 minutes.
- After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until required for recording.

Protocol 2: Electrophysiological Recording of NMDA Receptor-Mediated fEPSPs in the CA1 Region

This protocol details how to assess the effect of MPX-004 on synaptic transmission.

Materials:

- Prepared hippocampal slices
- Recording chamber with perfusion system
- aCSF (recording solution)
- Bipolar stimulating electrode
- Glass recording microelectrode (filled with aCSF)
- · Amplifier, digitizer, and data acquisition software
- MPX-004 stock solution (dissolved in DMSO) and final dilutions in aCSF

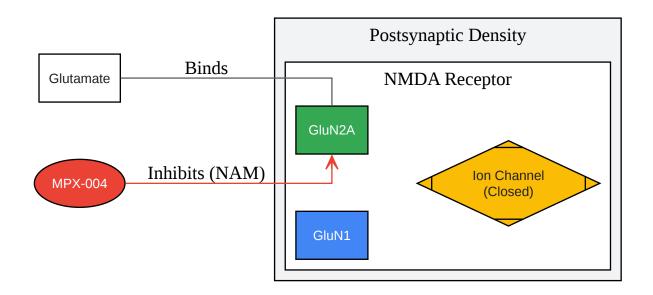
Procedure:



- Transfer a hippocampal slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
- To isolate NMDA receptor-mediated fEPSPs, perfuse the slice with aCSF containing an AMPA receptor antagonist (e.g., NBQX) and a GABA-A receptor antagonist (e.g., picrotoxin) in low magnesium (e.g., 0.1 mM Mg²⁺) aCSF.
- Establish a stable baseline fEPSP recording for at least 20 minutes.
- Prepare working concentrations of MPX-004 by diluting the stock solution into the recording aCSF. It is recommended to test a range of concentrations in half-log increments (e.g., 100 nM to 50 μM).[1]
- Bath-apply **MPX-004** at the desired concentration and record the fEPSP response for at least 40 minutes to allow for equilibration and to observe the maximal effect.[1]
- Wash out the drug with standard recording aCSF to observe any reversal of the effect.
- Analyze the data by measuring the slope or amplitude of the fEPSP and normalizing it to the pre-drug baseline.

Visualizations Signaling Pathway of MPX-004 Action



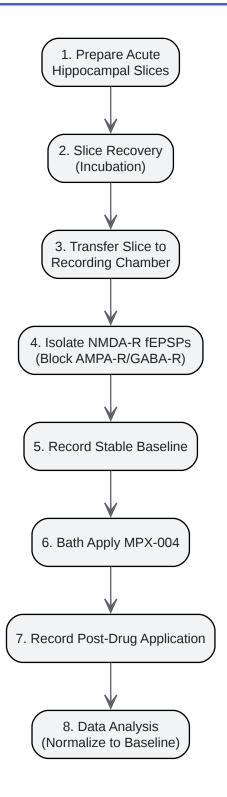


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Caption: Mechanism of MPX-004 as a negative allosteric modulator of the GluN2A subunit.

Experimental Workflow for Hippocampal Slice Electrophysiology



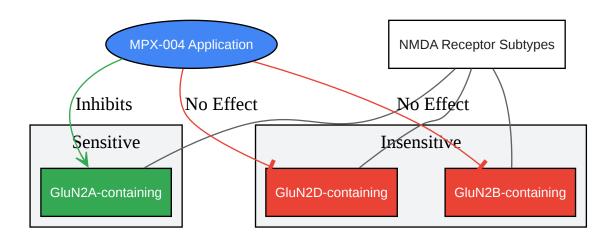


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Caption: Workflow for assessing MPX-004's effect on NMDA receptor-mediated fEPSPs.

Logical Relationship of MPX-004 Selectivity





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Caption: Pharmacological selectivity of MPX-004 for NMDA receptor subunits.

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